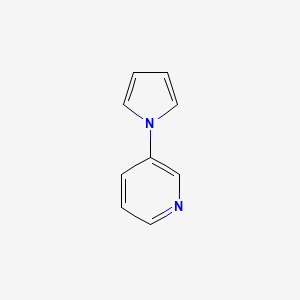

3-(1H-pyrrol-1-yl)pyridine

Descripción

Significance of the 3-(1H-pyrrol-1-yl)pyridine Motif in Contemporary Chemistry

The this compound motif is significant in contemporary chemistry due to the unique electronic characteristics arising from the direct linkage of an electron-deficient pyridine (B92270) ring with an electron-rich pyrrole (B145914) ring. This electronic arrangement makes it a valuable component in various chemical domains.

The compound's structure, featuring both pyridine and pyrrole moieties, allows it to participate in a diverse range of chemical reactions and to serve as a versatile building block in organic synthesis. ontosight.ai It can act as a ligand in organometallic chemistry, forming complexes with various metals. The nitrogen atom of the pyridine ring provides a coordination site, while the pyrrole ring can also engage in interactions. This dual nature is crucial for its application in catalysis and materials science. ontosight.ai

Derivatives of this scaffold have shown potential in medicinal chemistry. For instance, the introduction of specific functional groups can lead to compounds with biological activities. smolecule.com The core structure serves as a scaffold that can be modified to design new drug candidates. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 72692-99-0 synhet.com |

| Molecular Formula | C₉H₈N₂ |

| PubChem CID | 736556 synhet.com |

| SMILES | C1=CC=N(C=C1)C2=CC=CN=C2 |

Historical Context and Evolution of Research on Pyrrole-Pyridine Systems

The study of individual pyrrole and pyridine compounds has deep historical roots. Pyrrole was first identified in 1834 by F. F. Runge as a component of coal tar. scribd.com The systematic investigation of pyridine and its derivatives also began in the 19th century. The exploration of linked pyrrole-pyridine systems is a more recent development, driven by advances in synthetic organic chemistry.

Early research into these combined systems focused on understanding the fundamental interactions between the two heterocyclic rings. Studies in the mid-20th century, for example, investigated the formation of a 1:1 complex between pyridine and pyrrole, indicating a specific interaction between them. aip.org

The synthesis of specific isomers like this compound became more feasible with the development of modern cross-coupling reactions. These methods allow for the precise formation of bonds between aromatic rings, enabling the construction of complex heterocyclic architectures. The evolution of synthetic methodologies has been crucial for accessing a wider range of pyrrole-pyridine derivatives for further study and application.

Overview of Emerging Research Domains for this compound and Its Derivatives

Research into this compound and its derivatives is expanding into several exciting areas:

Medicinal Chemistry : The pyridine-pyrrole scaffold is being explored for the development of new therapeutic agents. For example, derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.gov The core structure is seen as a promising starting point for designing molecules with potential applications in treating a variety of diseases. ontosight.ai

Materials Science : The unique electronic properties of these compounds make them attractive for applications in materials science. They are being investigated as components of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai The ability of the pyridine moiety to coordinate with metals also opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs).

Catalysis : The use of nitrogen-containing heterocycles as ligands in transition-metal catalysis is a growing field. frontiersin.org The this compound structure can act as a bidentate or monodentate ligand, influencing the activity and selectivity of catalytic reactions.

Interdisciplinary Relevance of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous and of immense importance across multiple scientific disciplines. sciencepublishinggroup.comopenmedicinalchemistryjournal.com Their significance stems from their diverse structures and functionalities.

In biology and medicine , these compounds form the core of many essential biomolecules, including nucleic acids (adenine, guanine, cytosine, thymine, and uracil), vitamins (like niacin and riboflavin), and alkaloids. nih.gov A significant majority of pharmaceuticals contain at least one heterocyclic ring, highlighting their critical role in drug discovery and development. mdpi.comsciencepublishinggroup.com They are investigated for a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects. sciencepublishinggroup.comcymitquimica.comresearchgate.net

In agriculture , nitrogen-containing heterocycles are integral to many pesticides and herbicides, helping to protect crops and ensure food security. frontiersin.org

In materials science , these compounds are used in the development of dyes, polymers, and functional materials with specific electronic and optical properties. openmedicinalchemistryjournal.com Their ability to form stable, conjugated systems makes them ideal for applications in electronics and photonics. ontosight.ai The versatility of nitrogen-containing heterocycles ensures their continued importance in both fundamental research and technological innovation. frontiersin.org

Structure

3D Structure

Propiedades

IUPAC Name |

3-pyrrol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFWVEKHAJYTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353067 | |

| Record name | 3-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72692-99-0 | |

| Record name | 3-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 1h Pyrrol 1 Yl Pyridine

Direct Synthetic Routes to 3-(1H-pyrrol-1-yl)pyridine

The direct construction of the this compound core is most effectively achieved through classical pyrrole (B145914) syntheses, where 3-aminopyridine (B143674) serves as the nitrogen source.

Paal-Knorr Pyrrole Synthesis: This is a cornerstone method for synthesizing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.org For the synthesis of the title compound, 3-aminopyridine is reacted with succinaldehyde (B1195056) or a synthetic equivalent under neutral or weakly acidic conditions. organic-chemistry.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.org While effective, the scope can be limited by the availability of the 1,4-dicarbonyl starting material.

Clauson-Kaas Reaction: This highly versatile and widely used method provides an alternative route to N-substituted pyrroles. nih.govbeilstein-journals.org The reaction involves treating a primary amine, in this case, 3-aminopyridine, with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst, such as acetic acid or a Lewis acid. beilstein-journals.orgscispace.comarkat-usa.org The 2,5-dimethoxytetrahydrofuran acts as a synthetic equivalent of succinaldehyde. This reaction is often favored due to its operational simplicity and the commercial availability of the starting materials. scispace.com Various catalysts and conditions, including microwave irradiation, have been developed to improve yields and reaction times. scispace.comarkat-usa.org

A comparison of these two principal methods is presented below.

Table 1: Comparison of Direct Synthetic Routes

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 3-Aminopyridine, 1,4-dicarbonyl compound | Neutral or weakly acidic | High atom economy | Availability of 1,4-dicarbonyls can be limited |

| Clauson-Kaas Reaction | 3-Aminopyridine, 2,5-dimethoxytetrahydrofuran | Acid catalysis (Brønsted or Lewis) | Readily available starting materials, versatile | Requires a catalyst, potential for side reactions |

Derivatization Strategies at the Pyridine (B92270) Ring System of this compound

The pyridine ring in this compound is generally less reactive towards electrophilic substitution than the pyrrole moiety due to the electron-withdrawing nature of the nitrogen atom. aklectures.comtugraz.at However, specific transformations can be achieved.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using common oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). smolecule.comrsc.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and enabling further functionalization.

Substitution Reactions: While direct electrophilic substitution on the pyridine ring is challenging, nucleophilic aromatic substitution (SNAr) is possible if a suitable leaving group is present at the 2-, 4-, or 6-positions. For instance, a chloro- or bromo-substituted this compound can react with various nucleophiles. Furthermore, substituents already present on the pyridine ring can be modified. For example, a nitro group can be reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst, providing a handle for further derivatization.

Functionalization Approaches at the Pyrrole Moiety of this compound

The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution, typically at the C-2 (α) position, or C-5 if C-2 is blocked. aklectures.comresearchgate.net This reactivity allows for the introduction of a wide array of functional groups.

Electrophilic Aromatic Substitution:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the pyrrole ring, which are valuable handles for subsequent cross-coupling reactions.

Acylation: Friedel-Crafts acylation or Vilsmeier-Haack formylation can introduce acyl or formyl groups, respectively. For example, reaction with phosphorus oxychloride and dimethylformamide (the Vilsmeier-Haack reagent) would yield the corresponding pyrrole-2-carbaldehyde.

Nitration and Sulfonation: These reactions can be achieved using standard electrophilic reagents, although care must be taken due to the acid-sensitivity of the pyrrole ring.

Table 2: Representative Functionalization Reactions of the Pyrrole Moiety

| Reaction Type | Reagent | Position of Substitution | Product Type |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C-2/C-5 | Bromo-substituted pyrrole |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C-2 | Pyrrole-2-carbaldehyde |

| Acylation | Acyl chloride, Lewis Acid | C-2 | 2-Acylpyrrole |

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound Analogs

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of analogs. smolecule.com Halogenated derivatives of this compound, prepared as described in sections 2.2 and 2.3, are key substrates for these transformations.

Palladium-Catalyzed Reactions:

Suzuki Coupling: The reaction of a bromo- or iodo-substituted this compound with a boronic acid or ester allows for the introduction of aryl, heteroaryl, or alkyl groups.

Heck Coupling: Alkenes can be coupled with halo-derivatives to introduce vinyl substituents.

Sonogashira Coupling: Terminal alkynes are coupled with halo-derivatives to yield alkynyl-substituted analogs.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling halo-derivatives with amines.

Copper-Catalyzed Reactions:

Ullmann Condensation: Copper catalysts are effective for forming C-N, C-O, and C-S bonds. For example, a tandem Ullmann-type C-N cross-coupling can be used to synthesize fused heterocyclic systems. rsc.org

Table 3: Overview of Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Catalyst (Typical) | Substrates | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Halide + Boronic Acid/Ester | C-C |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Halide + Alkene | C-C (vinyl) |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | Halide + Terminal Alkyne | C-C (alkynyl) |

| Buchwald-Hartwig | Pd₂(dba)₃, Ligand | Halide + Amine | C-N |

| Ullmann Coupling | CuI, Ligand | Halide + Amine/Alcohol/Thiol | C-N, C-O, C-S |

Multi-component Condensations Yielding this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and synthetic steps. nih.govnih.gov While a direct MCR for the parent this compound is not prominently described, MCRs are widely used to generate highly functionalized pyridine and pyrrole rings. orientjchem.orgresearchgate.net By incorporating a pyrrole-containing starting material into a pyridine-forming MCR, or vice versa, scaffolds structurally related to this compound can be assembled. For example, a three-component reaction of an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide can produce highly substituted pyridines. mdpi.com If one of these components bears a pyrrole moiety, this strategy provides rapid access to complex analogs.

Preparation of Reduced Pyridine Ring Systems Incorporating the 3-(1H-pyrrol-1-yl)methyl Moiety

The reduction of the pyridine ring to its saturated (piperidine) or partially saturated (tetrahydropyridine) counterparts is a common strategy in medicinal chemistry to introduce three-dimensional character. Research has focused on derivatives where the pyrrole and pyridine rings are separated by a methylene (B1212753) linker, specifically the 3-(1H-pyrrol-1-yl)methyl moiety.

A well-established route starts with commercially available 3-[(1H-pyrrol-1-yl)methyl]pyridine. ontosight.ai This compound is first N-aminated using an agent like O-mesitylenesulfonylhydroxylamine (MSH). The resulting N-aminopyridinium salt is then reacted with an acyl or sulfonyl chloride to form a stable pyridinium (B92312) ylide. Subsequent reduction of this ylide with a hydride reagent, such as sodium borohydride, selectively reduces the pyridine ring, furnishing N-substituted 1,2,5,6-tetrahydropyridine derivatives in good yields. ontosight.aiacs.org This multi-step process allows for the introduction of various substituents on the newly formed tetrahydropyridine (B1245486) nitrogen.

Scheme 1: Synthesis of Substituted Tetrahydropyridines

N-Amination: 3-[(1H-pyrrol-1-yl)methyl]pyridine + MSH → N-amino-3-[(1H-pyrrol-1-yl)methyl]pyridinium salt

Ylide Formation: Pyridinium salt + RCOCl/RSO₂Cl → Pyridinium ylide

Reduction: Pyridinium ylide + NaBH₄ → N-acyl/sulfonyl-3-[(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridine

This compound as a Precursor for Advanced Organic Molecules and Heterocycles

The this compound framework is a valuable starting point for the synthesis of more complex, often fused, heterocyclic systems with potential biological activity or material applications. researchgate.netontosight.ai The reactivity of both the pyridine and pyrrole rings can be exploited to construct new rings.

Pyrrolo[1,2-a]pyrazines: These fused systems can be synthesized from pyrrole precursors. For instance, functionalized 2-formylpyrroles can be converted to enaminones, which then undergo cyclization in the presence of ammonium (B1175870) acetate (B1210297) to form the pyrazine (B50134) ring. mdpi.com

Thieno[2,3-b]pyridines: A 3-aminothieno[2,3-b]pyridine can be reacted with 2,5-dimethoxytetrahydrofuran (Clauson-Kaas conditions) to install the pyrrole ring, yielding a 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine system. researchgate.net

Pyrido[2,3-e]pyrrolo[1,2-a]pyrazines: These novel, complex scaffolds can be generated through a tandem iminium cyclization and Smiles rearrangement, starting from a pyridinyloxyacetaldehyde derivative. nih.gov

Triazolo[4,3-a]pyridines: The pyridine nitrogen of a suitably substituted 2-hydrazinopyridine (B147025) derivative can participate in cyclization reactions to form a fused triazole ring, leading to compounds like 3-(1-Methyl-1H-pyrrol-2-yl) smolecule.comontosight.ainih.govtriazolo[4,3-a]pyridine-6-carboxylic acid.

The ability to functionalize both rings of the core structure and then use these handles to build additional fused rings highlights the versatility of this compound as a strategic precursor in modern organic synthesis. ias.ac.in

Biological and Pharmacological Investigations of 3 1h Pyrrol 1 Yl Pyridine Derivatives

Anticancer Activities of 3-(1H-pyrrol-1-yl)pyridine Analogs

The quest for novel and more effective anticancer agents has led researchers to explore the potential of this compound derivatives. aacrjournals.orgresearchgate.net These compounds have demonstrated promising activity against various cancer types, highlighting their potential as a scaffold for the development of new cancer therapeutics. aacrjournals.orgresearchgate.net

Cytotoxic Effects on Cancer Cell Lines

Derivatives of this compound have been shown to exert cytotoxic effects on a variety of cancer cell lines. For instance, substituted N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide (B126)/benzene sulfonamides have been evaluated for their cytotoxic effects on MCF-7 estrogen receptor-positive breast cancer cells, MDA-MB-231 estrogen receptor-negative breast cancer cells, and Ishikawa endometrial cancer cells. aacrjournals.org One of the most potent analogs, N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide, exhibited significant cytotoxicity with IC50 values of 47 µM, 28 µM, and 44 µM against MCF-7, Ishikawa, and MDA-MB-231 cell lines, respectively. aacrjournals.org

Similarly, a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] compound displayed selective cytotoxicity against HL60 (acute myeloid leukemia) and K562 (chronic myeloid leukemia) cell lines, with IC50 values of 25.93 µg/mL and 10.42 µg/mL, respectively. nih.gov Importantly, this compound did not show significant cytotoxic effects on non-cancerous cells. nih.gov Another study on a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, RDS 60, demonstrated a significant decrease in the viability of head and neck squamous carcinoma (HNSCC) cell lines, CAL 27 and FaDu. mdpi.com The EC50 values at 48 hours of treatment were 2.5 µM for CAL27 and 2.9 µM for FaDu. mdpi.com

Furthermore, certain chalcones containing the (1H-pyrrol-1-yl)phenyl moiety have been investigated for their cytotoxic potential. ijpbs.com Compound CH-02 from this series was found to be potent against MCF-7, HT-29, and DU-145 cell lines with IC50 values of 24 µg/mL, 26 µg/mL, and 14 µg/mL, respectively. ijpbs.com

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide | MCF-7 | 47 µM | aacrjournals.org |

| N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide | Ishikawa | 28 µM | aacrjournals.org |

| N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide | MDA-MB-231 | 44 µM | aacrjournals.org |

| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] | HL60 | 25.93 µg/mL | nih.gov |

| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] | K562 | 10.42 µg/mL | nih.gov |

| RDS 60 | CAL 27 | 2.5 µM (48h) | mdpi.com |

| RDS 60 | FaDu | 2.9 µM (48h) | mdpi.com |

| CH-02 | MCF-7 | 24 µg/mL | ijpbs.com |

| CH-02 | HT-29 | 26 µg/mL | ijpbs.com |

| CH-02 | DU-145 | 14 µg/mL | ijpbs.com |

Mechanisms of Antineoplastic Action

The anticancer effects of this compound derivatives are mediated through various mechanisms. One key mechanism is the induction of apoptosis in cancer cells. For instance, N-(2-methylpropyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide has been shown to exert its cytotoxic effects primarily through the induction of apoptosis.

Another important mechanism involves the inhibition of key enzymes involved in cancer progression. For example, some pyrrole (B145914) derivatives structurally related to 4-methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine have shown significant inhibitory effects against fibroblast growth factor receptors (FGFRs), suggesting their potential as anticancer agents. The nitro group in such compounds can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to their biological effects.

Furthermore, some pyrrolo[3,4-c]pyridine derivatives have been developed as inhibitors of spleen tyrosine kinase (SYK) and fms-like tyrosine kinase 3 (FLT3), both of which are key mediators in various neoplastic diseases. nih.gov A specific derivative, TAK-659, demonstrated potent inhibition of both SYK and FLT3, leading to strong tumor growth inhibition. nih.gov Additionally, derivatives of 1H-pyrrolo[3,4-c]pyridine-3,6-dione have been synthesized as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial for cancer cell growth, proliferation, and survival. nih.govmdpi.com

Anti-inflammatory and Analgesic Properties of Substituted this compound Systems

Substituted this compound derivatives have emerged as promising candidates for the development of new anti-inflammatory and analgesic agents. nih.govauctoresonline.org The pyrrole heterocycle is a key feature in several nonsteroidal anti-inflammatory drugs (NSAIDs). pensoft.net

Research has shown that twelve newly synthesized substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene sulfonamides possess anti-inflammatory properties. nih.gov When evaluated in murine BV-2 microglial cells, the SO2-substituted tetrahydropyridine (B1245486) derivatives were particularly effective at inhibiting nitric oxide (NO) production. nih.gov The most potent of these compounds also blocked the inducible nitric oxide synthase (iNOS) and reduced the release of several cytokines, including IL-1α, IL-10, and IL-6, indicating moderate immunomodulating effects. nih.gov

In terms of analgesic activity, new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated significant effects in animal models. mdpi.com In a "writhing" test, all tested imides were more active than aspirin, with two compounds showing activity similar to morphine. mdpi.com However, in a "hot plate" test, the analgesic effects were less pronounced for most of the tested compounds. mdpi.com Other studies on N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione also reported analgesic activity superior to acetylsalicylic acid. ptfarm.pl

Antimicrobial and Antiviral Efficacy of this compound Structures

The this compound scaffold has been utilized in the development of compounds with both antimicrobial and antiviral properties. ontosight.ai

In the realm of antibacterial research, certain pyrrole derivatives have shown significant activity against various bacterial strains. For example, some derivatives have demonstrated notable effects against Staphylococcus aureus. Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione exhibited moderate activity against Staphylococcus aureus, with one compound also showing activity against Candida albicans. mdpi.com

With respect to antiviral activity, derivatives of this compound have been investigated for their potential against viruses like HIV. smolecule.com For example, certain 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives have shown significant anti-HIV-1 activity. mdpi.com Specifically, one derivative demonstrated potent activity with an EC50 of 1.65 µM. mdpi.com Furthermore, pyrrole-based entry inhibitors targeting the Phe43 cavity in HIV-1 gp120 have been developed, with some compounds showing improved antiviral potency. nih.gov

Modulation of Neurological and Immunological Systems by Related Compounds

Compounds related to this compound have shown potential in modulating neurological and immunological systems. smolecule.com For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as novel immunomodulators that target Janus kinase 3 (JAK3). nih.gov JAKs are known to play a crucial role in modulating various inflammatory and immune responses. nih.gov A specific compound, 14c, was found to be a potent and moderately selective JAK3 inhibitor, demonstrating an immunomodulating effect on interleukin-2-stimulated T cell proliferation. nih.gov

In another study, a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] compound exhibited immunomodulatory potential by upregulating the expression of cytokines such as IL-4, IL-6, IL-10, and IL-12/23p40, while downregulating INFγ expression in human peripheral blood mononuclear cells (PBMCs). nih.gov This suggests its potential to modulate immune responses. nih.gov

Enzyme and Receptor Interaction Studies with this compound Derivatives

The biological activities of this compound derivatives are closely linked to their interactions with specific enzymes and receptors. nih.govsmolecule.com

Several studies have focused on the interaction of these compounds with various enzymes. For instance, some pyrrolo[3,4-c]pyridine derivatives have been synthesized as inhibitors of the InhA enzyme, which is a key target in the development of antitubercular agents. mdpi.com Additionally, derivatives of 1,8-naphthyridine, synthesized from 3-alkynyl-2-([1H]-pyrrol-1-yl)pyridine, have been investigated as dual inhibitors of alkaline phosphatase and carbonic anhydrase. nih.gov Furthermore, 3-(1H-pyrrol-1-yl)-2-oxazolidinones have been developed as reversible, highly potent, and selective inhibitors of monoamine oxidase type A (MAO-A), an enzyme involved in the metabolism of neurotransmitters. researchgate.net

In terms of receptor interactions, a derivative, 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, has been identified as an antagonist with high affinity and selectivity for the human dopamine (B1211576) D4 receptor. acs.org Another area of investigation has been the kappa opioid receptor, with a probe compound demonstrating selective binding to this receptor. nih.gov Moreover, pyrrole structure-based antagonists for the cannabinoid receptor 2 (CB2) have been synthesized and evaluated, with some compounds showing high affinity and selectivity for this receptor. csic.es

Inhibition of Specific Enzyme Pathways

The this compound scaffold and its isosteres, such as pyrrolopyridines, are integral components in the design of various enzyme inhibitors. Researchers have successfully synthesized derivatives that exhibit potent and selective inhibition against a range of enzymatic targets implicated in numerous diseases.

One notable area of investigation is the inhibition of monoamine oxidases (MAO), which are key enzymes in the metabolic pathways of neurotransmitters. As analogues of the antidepressant drug toloxatone, a series of 3-(1H-pyrrol-1-yl)-2-oxazolidinones were synthesized and evaluated for their inhibitory activity against MAO-A and MAO-B. researchgate.net The majority of these compounds demonstrated preferential inhibition of the MAO-A isoform. researchgate.net Specifically, (R)-5-Methoxymethyl-3-(1H-pyrrol-1-yl)-2-oxazolidinone emerged as the most potent derivative, showing an inhibitory potency 78 times greater than that of toloxatone. researchgate.net

Another significant target is inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. A study involving substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamides and sulfonamides demonstrated a dose-dependent inhibition of nitrite (B80452) production in lipopolysaccharide (LPS)-activated microglial cells, indicating iNOS inhibition. nih.govauctoresonline.org

In the field of infectious diseases, derivatives based on related pyrrolopyridine scaffolds have shown promise. Pyrrolo[3,4-c]pyridine-3-one derivatives were identified as inhibitors of InhA, an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. mdpi.com The most active compounds in this series exhibited IC₅₀ values in the micromolar range. mdpi.com Furthermore, N-(3-(1H-pyrrol-1-yl)benzyl)-3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxamide was identified through in-silico screening as a potential inhibitor of HIV-1 integrase, a critical enzyme for viral replication. nih.govfrontiersin.org

The pyrrolopyridine core is also prevalent in the development of kinase inhibitors for cancer therapy.

TANK-binding kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as highly potent TBK1 inhibitors. nih.gov Through rational drug design and optimization, compound 15y was identified with an exceptionally low IC₅₀ value of 0.2 nM and demonstrated good kinase selectivity. nih.govtandfonline.com

Fibroblast Growth Factor Receptor (FGFR): Researchers have developed 1H-pyrrolo[2,3-b]pyridine derivatives that act as potent inhibitors of FGFR1, 2, and 3. rsc.org Compound 4h from this series showed significant inhibitory activity against FGFR1 (IC₅₀ = 7 nM), FGFR2 (IC₅₀ = 9 nM), and FGFR3 (IC₅₀ = 25 nM). rsc.org

Monopolar Spindle 1 (MPS1): A medicinal chemistry program focusing on a 1H-pyrrolo[3,2-c]pyridine scaffold led to the discovery of potent and selective inhibitors of the mitotic kinase MPS1. acs.org N-methylation of a C-2 pyrazole (B372694) substituent on the scaffold resulted in compound 29 , which retained significant potency (MPS1 IC₅₀ = 0.12 μM) while improving metabolic stability. acs.org

Table 1: Inhibition of Specific Enzymes by this compound Derivatives and Analogs

Ligand-Receptor Binding Affinity Analysis

The structural features of this compound derivatives make them suitable candidates for binding to various G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery.

Significant research has been conducted on their interaction with cannabinoid receptors (CB1 and CB2). A series of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides were synthesized and evaluated for their binding affinity to human CB1 and CB2 receptors. researchgate.net Within this series, derivative 30 was identified as the most potent hCB1 ligand, with a Kᵢ value of 5.6 nM. researchgate.net Another compound, 26 , emerged as the most selective ligand for the hCB1 receptor. researchgate.net Further studies on different scaffolds, such as 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides, have also yielded potent and highly selective ligands for the CB2 receptor. mdpi.com In one study, twelve compounds from this class displayed Kᵢ values in the nanomolar range (0.45–61.76 nM) for CB2R, with most showing high selectivity over CB1R. mdpi.com

Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated high affinity for the human dopamine D₄ receptor. acs.org Specifically, the compound 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine was developed as a potent and selective D₄ antagonist, highlighting the utility of this scaffold in targeting central nervous system receptors. acs.org

Table 2: Receptor Binding Affinities of this compound Derivatives and Analogs

Investigation of Protein-Protein Interaction Modulation

The disruption of pathological protein-protein interactions (PPIs) represents a challenging but increasingly important frontier in drug discovery. The pyrrole moiety, often found within the broader this compound framework and its analogs, has been successfully employed as a core structure for designing PPI inhibitors.

One of the most critical PPI targets in oncology is the interaction between p53 and its negative regulators, MDM2 and MDMX. The development of small molecules that can inhibit this interaction and restore p53's tumor-suppressing function is a key therapeutic strategy. Research has identified diaryl- and triaryl-pyrrole derivatives as effective inhibitors of both the MDM2–p53 and MDMX–p53 interactions. rsc.org These studies demonstrated that the triarylpyrrole moiety was particularly crucial for inhibiting the MDMX–p53 interaction. rsc.org

Another therapeutically relevant PPI is the binding of the S100A10 protein to the N-terminus of Annexin A2 (AnxA2). This complex is implicated in cancer progression and metastasis. A virtual screening effort followed by biochemical assays identified 3-hydroxy-1H-pyrrol-2(5H)-one analogues as effective blockers of the AnxA2-S100A10 interaction. researchgate.net The lead compound from this series, 3-hydroxy-1-(2-hydroxypropyl)-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one, was shown to disrupt the physiological complex in breast cancer cells, validating this class of compounds as promising PPI inhibitors. researchgate.net

Role of this compound as a Scaffold for Rational Drug Design

The this compound core and its related heterocyclic systems, such as pyrrolopyridines, serve as valuable scaffolds in rational drug design. mdpi.comajol.info Their rigid structure, combined with the specific electronic properties and hydrogen bonding capabilities of the pyrrole and pyridine (B92270) rings, allows them to be strategically decorated with various functional groups to achieve high affinity and selectivity for a specific biological target.

In the design of kinase inhibitors, the pyrrolopyridine scaffold is frequently used as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. This anchoring effect is a cornerstone of the design strategy for inhibitors of targets like TBK1, MPS1, and FGFR. nih.govrsc.orgacs.org For instance, in the development of TBK1 inhibitors, a 1H-pyrazolo[3,4-b]pyridine core was designed as a bioisostere of an existing scaffold to enhance the anchoring effect with hinge residue Glu87. nih.gov

The versatility of the scaffold is also evident in its use for creating libraries of compounds for screening. The tetrahydropyridine (THP) ring system, when substituted with a 3-(1H-pyrrol-1-yl)methyl group, has been described as a focal structural base for generating drug analogs with potential anti-inflammatory and anticancer activities. auctoresonline.orgaacrjournals.org Similarly, the pyrrolo[3,4-c]pyridine scaffold has been systematically modified to explore structure-activity relationships (SAR) for anti-HIV-1 agents, where substituents at different positions were found to significantly influence antiviral activity. mdpi.comnih.gov This modular approach, enabled by the robust chemistry of the core scaffold, is fundamental to modern medicinal chemistry and underscores the importance of the this compound framework in the discovery of novel therapeutics. acs.org

Materials Science and Other Applied Research Utilizing 3 1h Pyrrol 1 Yl Pyridine

Application in Organic Electronics and Optoelectronics

The molecular architecture of 3-(1H-pyrrol-1-yl)pyridine, with its interconnected aromatic systems, makes it a promising candidate for applications in organic electronics and optoelectronics. ontosight.ai The planar and conjugated nature of the molecule can facilitate the delocalization of π-electrons, a key property for charge transport in organic semiconducting materials. While specific studies detailing the integration of this compound into devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic thin-film transistors (OTFTs) are not extensively documented in the available literature, the fundamental properties of related pyridine- and pyrrole-containing compounds underscore its potential. For instance, derivatives like 3-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridine are noted for their unique electronic properties, suggesting their utility in developing new materials for electronic applications. smolecule.com

Design and Synthesis of Functional Materials Based on this compound

The compound this compound serves as a valuable precursor in the synthesis of more complex functional materials. Its structure allows for various chemical modifications, enabling the creation of novel compounds with tailored properties. For example, derivatives such as ethyl 4,6-dimethyl-3-(pyrrol-1-yl)selenolo[2,3-b]pyridine-2-carboxylate have been synthesized and further converted into other complex heterocyclic systems. researchgate.net These synthetic pathways demonstrate the versatility of the pyrrolopyridine scaffold in constructing larger, functionalized molecules.

One area of interest is the development of conducting polymers. While research on polymers derived directly from this compound is limited, studies on related structures provide insight into the possibilities. For instance, the electrochemical polymerization of a pyrrole-functionalized monomer, 2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole, has been successfully achieved, resulting in a conducting polymer. researchgate.net This suggests that this compound could also be a viable monomer for creating novel electroactive polymers with potential applications in sensors and electronic devices.

| Derivative | Synthetic Application | Reference |

| Ethyl 4,6-dimethyl-3-(pyrrol-1-yl)selenolo[2,3-b]pyridine-2-carboxylate | Precursor for carbohydrazides and other heterocyclic compounds. | researchgate.net |

| 2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole | Monomer for the synthesis of conducting polymers via electrochemical polymerization. | researchgate.net |

Coordination Chemistry with Metal Centers and Complex Formation

The nitrogen atoms in both the pyridine (B92270) and pyrrole (B145914) rings of this compound make it an effective ligand for forming coordination complexes with a variety of metal centers. The pyridine nitrogen, in particular, offers a strong coordination site. The resulting metal complexes can exhibit a range of interesting properties and have potential applications in catalysis, materials science, and biological systems.

Research into ligands containing the pyridine-pyrrolide framework is extensive. For example, tridentate pyridine-pyrrolide ligands, such as 2,6-bis(pyrrol-2-yl)pyridine derivatives, have been shown to form stable complexes with rare-earth metals like europium(III), with potential applications in luminescent materials. nih.gov Similarly, Schiff base ligands derived from pyrrole and pyridine units, such as N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, have been used to synthesize cobalt(II) and copper(II) complexes. nih.gov

While these examples utilize related structures, they highlight the capability of the pyridine and pyrrole moieties to coordinate with metal ions. The specific coordination chemistry of the unsubstituted this compound as a ligand is an area that warrants further investigation to explore the full potential of its metal complexes.

| Ligand Type | Metal Ions | Potential Applications |

| Tridentate pyridine-pyrrolide derivatives | Europium(III) | Luminescent materials |

| Schiff bases from pyrrole and pyridine | Cobalt(II), Copper(II) | Antimicrobial agents |

| Pyridine dipyrrolide ligands | Zirconium, Hafnium, Uranium, Thorium | Photoluminescent materials, Catalysis |

Development of Chemodosimeters for Analyte Detection

Chemodosimeters are molecules designed to signal the presence of a specific analyte through a detectable change, such as color or fluorescence. While there is significant research on pyrrole-based compounds as chemosensors, studies specifically focusing on this compound are not widely reported in the available scientific literature.

However, extensive research on the isomeric compound, 4-(1H-pyrrol-1-yl)pyridine, provides a strong indication of the potential of this class of molecules in sensing applications. nih.govmdpi.comnih.gov

The isomer 4-(1H-pyrrol-1-yl)pyridine has been identified as a highly effective colorimetric chemodosimeter for the detection of nitrite (B80452) ions in aqueous solutions. nih.govnih.gov This detection is characterized by a distinct color change from yellow to pink, which is easily observable with the naked eye. nih.govnih.gov This colorimetric response is attributed to changes in the electronic structure of the molecule upon interaction with the analyte. While it is plausible that this compound could exhibit similar properties due to its structural similarities, specific studies are needed to confirm its efficacy as a colorimetric sensor.

The high sensitivity of 4-(1H-pyrrol-1-yl)pyridine as a nitrite sensor is believed to be the result of a complex supramolecular mechanism. nih.govmdpi.comnih.gov It has been proposed that this molecule forms aggregates in solution, and the interaction with the analyte causes a change in this supramolecular assembly, leading to the observed colorimetric response. nih.govmdpi.com This type of sensing mechanism, which relies on changes in a larger molecular system rather than a simple one-to-one interaction, can lead to enhanced sensitivity and selectivity. nih.gov The investigation into whether this compound can form similar supramolecular aggregates and act as a chemosensor through this mechanism is a promising avenue for future research.

Computational and Theoretical Studies on 3 1h Pyrrol 1 Yl Pyridine and Its Analogs

Molecular Docking Investigations for Biological Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a potential drug molecule, such as a 3-(1H-pyrrol-1-yl)pyridine derivative, might interact with a biological target, typically a protein or enzyme.

Research on analogs of this compound has demonstrated their potential to interact with a variety of significant biological targets. For instance, docking studies have been crucial in evaluating pyrrole (B145914) and pyridine (B92270) derivatives as potential inhibitors for enzymes involved in cancer, infectious diseases, and other conditions. nih.govtandfonline.com Studies on pyrimidine (B1678525) and pyridine derivatives have identified them as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govtandfonline.com Similarly, novel benzohydrazide (B10538) derivatives incorporating a 4-(2,5-dimethyl-1H-pyrrol-1-yl) moiety have been investigated as dual inhibitors of Enoyl-ACP reductase (InhA) and Dihydrofolate reductase (DHFR), which are crucial enzymes in bacteria and mycobacteria. researchgate.netmdpi.com

These docking studies provide critical information on binding affinities, often expressed as a docking score in kcal/mol, and delineate the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. researchgate.netanalchemres.org For example, in the study of pyrrolyl hydrazones as potential antimycobacterial agents, molecular docking was used to understand the structural features that affect the binding to the enoyl ACP reductase receptor. dovepress.com In another study, docking simulations of chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (B32628) derivatives with the α-glucosidase enzyme revealed lower free binding energies compared to the standard drug acarbose, suggesting stronger binding. researchgate.net These computational insights are invaluable for optimizing lead compounds to enhance their potency and selectivity. researchgate.netmdpi.com

Table 1: Molecular Docking of this compound Analogs with Biological Targets

| Compound Class / Analog | Biological Target | Key Findings & Interactions | Reference(s) |

| Pyrrolyl Acetamide Derivatives | α-Glucosidase | Competitive inhibition; lower binding energy (-4.27 kcal/mol) than standard acarbose, indicating strong binding. | researchgate.net |

| Pyrrolyl Benzohydrazides | Enoyl ACP Reductase (InhA) & DHFR | Good binding interactions observed; docking scores ranged from 4.44 to 6.73, suggesting potential as dual inhibitors. | researchgate.netmdpi.com |

| Pyrrolyl Hydrazones | Enoyl ACP Reductase | Docking used to understand structural features affecting binding for anti-tuberculosis activity. | dovepress.com |

| Pyrimidine and Pyridine Derivatives | EGFR (Wild Type and T790M Mutant) | Assessed for inhibitory potential against key cancer-related kinases. | nih.govtandfonline.com |

| Pyrrole Derivatives | Staphylococcus aureus MgrA | Designed compounds showed binding scores as low as -27.105 kcal/mol, indicating strong binding affinity. | analchemres.org |

| N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide | Not Specified | Interaction studies indicated potential binding through molecular docking simulations. | smolecule.com |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. tandfonline.comresearchgate.net These studies provide insights into properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity. researchgate.net For pyrrole-pyridine systems, DFT calculations have been used to understand how different substituents affect these electronic properties. bohrium.com For example, studies on related heterocyclic systems show that the introduction of electron-withdrawing or electron-donating groups can tune the HOMO and LUMO energy levels, thereby altering the molecule's reactivity and spectroscopic properties. bohrium.com

MEP maps are also valuable as they illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is critical for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. tandfonline.com Theoretical calculations on related oxadiazole-pyridine compounds have used DFT to reproduce their structure and geometry, providing findings that complement experimental results. bohrium.com

Table 2: Predicted Electronic Properties of Related Pyrrole-Pyridine Systems

| Compound / System | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Insights | Reference(s) |

| Imidazole-Pyrazole-Pyridine Hybrids | DFT | -0.18599 (MPIMPPA) | -0.07371 (CMPIP) | N/A | Higher HOMO energy indicates better electron-donating ability. | researchgate.net |

| 2,5-disubstituted-1,3,4-oxadiazoles with Pyridine | DFT/B3LYP/6-31G++(d,p) | N/A | N/A | N/A | Calculations used to confirm geometry and analyze FMOs for insights into intracharge transfer. | bohrium.com |

| Pyridine-Dipyrrolide Bismuth Complexes | TD-DFT | Varied with substituents | Varied with substituents | ~Constant | Substituents influence HOMO and LUMO energies to a similar extent, resulting in consistent emission wavelengths. | bohrium.com |

| 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine | DFT | N/A | N/A | N/A | The optimal molecular structure was calculated and found to be consistent with single-crystal diffraction data. | tandfonline.com |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For molecules with rotatable bonds, like the one connecting the pyrrole and pyridine rings in this compound, multiple conformations are possible. chemscene.comvulcanchem.com

Studies on analogous structures, such as 2-(piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, have used X-ray crystallography to reveal that the pyridine and pyrrole rings are often nearly coplanar, with a small dihedral angle between them. vulcanchem.com This planarity can enhance intermolecular interactions. The piperidine (B6355638) moiety in this analog introduces significant conformational flexibility, which can influence receptor binding and bioavailability. vulcanchem.com

Molecular dynamics (MD) simulations provide a deeper understanding by modeling the motion of atoms and molecules over time. acs.org MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in an aqueous solution, and to study the stability of its complexes with biological targets. analchemres.orgucl.ac.uk For example, MD simulations have been used to evaluate the stability of ligand-protein complexes identified through docking, monitoring parameters like the root mean square deviation (RMSD) to ensure the complex remains stable over the simulation period. analchemres.org Such simulations are critical for validating docking results and understanding the dynamic nature of molecular interactions. acs.org

In Silico Prediction of Biological Activity Profiles

One of the most common tools is Lipinski's "Rule of Five," which assesses oral bioavailability based on molecular properties. For analogs of this compound, in silico calculations have been performed to ensure they comply with these rules. mdpi.com For example, a study on a cinnamic-pyrrole hybrid found it to be a promising lead compound as it was predicted to be orally bioavailable according to Lipinski's rule. mdpi.com

Other computed properties include the topological polar surface area (TPSA), which is a predictor of drug transport properties, and the logarithm of the partition coefficient (LogP), which measures lipophilicity. chemscene.com For this compound itself, predicted values for TPSA and LogP are 17.82 Ų and 1.87, respectively, suggesting reasonable cell permeability and lipophilicity. chemscene.com In silico screening of pyrimidine and pyridine derivatives for ADME properties is a common practice to guide the synthesis of compounds with favorable pharmacokinetic profiles. nih.govtandfonline.com

Table 3: Predicted Physicochemical and Drug-Likeness Properties

| Compound | Property | Predicted Value | Significance | Reference(s) |

| This compound | Molecular Weight | 144.17 g/mol | Complies with Lipinski's Rule (< 500) | chemscene.com |

| LogP | 1.87 | Optimal lipophilicity (Lipinski's Rule < 5) | chemscene.com | |

| H-Bond Acceptors | 2 | Complies with Lipinski's Rule (< 10) | chemscene.com | |

| H-Bond Donors | 0 | Complies with Lipinski's Rule (< 5) | chemscene.com | |

| TPSA | 17.82 Ų | Predicts good intestinal absorption and BBB penetration | chemscene.com | |

| (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | Drug-Likeness | Orally bioavailable | Considered a good lead for further development based on Lipinski's Rule. | mdpi.com |

Theoretical Understanding of Supramolecular Architectures

Supramolecular chemistry focuses on chemical systems made up of multiple molecular components associated through non-covalent intermolecular forces. tue.nl Theoretical studies are essential for understanding and predicting how molecules like this compound can self-assemble into larger, ordered structures known as supramolecular architectures. rsc.org

The key interactions driving this self-assembly include hydrogen bonding, π-π stacking, and anion-π interactions. rsc.orgacs.org The this compound scaffold contains both a π-electron-rich pyrrole ring and a π-electron-deficient pyridine ring, making it an interesting candidate for forming varied non-covalent interactions. Theoretical studies on related systems have shown that π-π stacking interactions between aromatic rings are crucial for the stabilization of crystal structures. acs.org

Structure Activity Relationship Sar and Lead Optimization Studies

Elucidation of Structural Determinants for Biological Activity

Several studies have highlighted the importance of the core scaffold in conferring biological effects. For instance, the pyrrolopyridine scaffold is a key component in various naturally occurring and synthetic compounds with pharmacological properties. mdpi.comresearchgate.net Modifications to this core structure, such as the fusion of the pyrrole (B145914) and pyridine (B92270) rings to form pyrrolopyridine isomers, have been shown to result in a broad spectrum of activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects. mdpi.com The specific arrangement of nitrogen atoms within these fused systems significantly influences their biological profiles. mdpi.com

Research on pyrrolyl diketo acid derivatives as dual inhibitors of HIV-1 integrase and reverse transcriptase ribonuclease H domain has provided further insights. nih.gov Key structural modifications that influence activity include the position of substituents on the pyrrole ring and the nature of the linker connecting the pyrrole to other functional groups. nih.gov For example, shifting a diketo hexenoic chain from the 2- to the 3-position of the pyrrole moiety can impact inhibitory potency. nih.gov

Impact of Substituent Effects on Efficacy and Selectivity

The introduction of various substituents onto the 3-(1H-pyrrol-1-yl)pyridine scaffold has a profound impact on the efficacy and selectivity of the resulting derivatives. The electronic and steric properties of these substituents can modulate the molecule's interaction with its biological target.

For example, in a series of N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridine derivatives, the nature of the substituent on the benzamide (B126) or benzenesulfonamide (B165840) moiety was found to be critical for anti-inflammatory activity. nih.gov It was observed that only SO2-substituted tetrahydropyridines were effective in attenuating nitric oxide production in microglial cells, with the potency varying based on the specific substituent on the phenyl ring. nih.gov

In the context of pyrrolo[3,4-c]pyridine derivatives, the potency was found to be dependent on the substituents at the R1 and R2 positions. mdpi.com A methyl group at the R1 position was chosen to potentially improve metabolic stability. mdpi.com The activity increased with ethyl and propyl chains at the R2 position compared to a methyl group or no substituent, while larger substituents like phenyl or cyclopentyl led to a significant loss of potency. mdpi.com Similarly, for 7-amino-2-benzyl-4-methyl-pyrrolo[3,4-c]pyridine-1,3-dione derivatives with antimycobacterial activity, removal of the methyl group from the pyridine ring resulted in a significant loss of activity. mdpi.com

The introduction of a nitro group, as seen in 4-methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine, can lead to bioreduction, forming reactive intermediates that interact with cellular components. The pyrrole ring, in this case, enhances binding affinity through hydrogen bonding and π-π interactions.

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives based on several studies.

Table 1: Impact of Substituents on Biological Activity

| Core Scaffold | Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|---|

| N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridine | SO2-substituted phenyl | Benzene sulfonamide | Increased anti-inflammatory activity | nih.gov |

| Pyrrolo[3,4-c]pyridine | Ethyl, Propyl | R2 | Increased potency | mdpi.com |

| Pyrrolo[3,4-c]pyridine | Phenyl, Cyclopentyl | R2 | Significant loss of potency | mdpi.com |

| 7-Amino-2-benzyl-4-methyl-pyrrolo[3,4-c]pyridine-1,3-dione | Methyl | Pyridine ring | Essential for antimycobacterial activity | mdpi.com |

| 2-(1H-pyrrol-1-yl)pyridine | Nitro | 3-position | Potential for bioreduction and interaction with cellular components |

Pharmacophore Modeling and Ligand-Based Design for this compound Derivatives

Pharmacophore modeling and ligand-based design are powerful computational tools used to identify the key structural features required for the biological activity of a series of molecules. mdpi.com These models help in the rational design of new, more potent analogs.

A pharmacophore model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. mdpi.comnih.gov For derivatives of this compound, the pyrrole and pyridine rings themselves are important pharmacophoric elements, contributing to aromatic and hydrophobic interactions. researchgate.net

In one study, a 3D pharmacophore model was created based on a known allosteric inhibitor of RORγt. nih.gov This model included three aromatic rings, an anionic group, and two hydrophobic substituents. nih.gov Such a model can be used to screen virtual libraries of compounds to identify novel chemotypes with the desired activity. nih.gov

Ligand-based design often involves aligning the structures of known active compounds to deduce the common features responsible for their activity. mdpi.com For example, in the design of Janus kinase (JAK) inhibitors, ligand-based pharmacophore models have been developed by aligning and merging features from several known inhibitors. mdpi.com These models can then guide the synthesis of new derivatives with improved properties.

The synthesis of 3-(1H-pyrrol-1-yl)benzonitrile and its subsequent reduction to (3-(1H-pyrrol-1-yl)phenyl)methanamine represents a key step in creating building blocks for ligand-based design. nih.govfrontiersin.org These intermediates can then be coupled with other moieties to generate a library of compounds for biological evaluation. nih.gov

Rational Design and Synthesis of Novel Analogs for Enhanced Potency

The insights gained from SAR studies and pharmacophore modeling are instrumental in the rational design and synthesis of novel analogs of this compound with enhanced potency and selectivity. nih.govresearchgate.net

One approach involves the modification of existing lead compounds. For instance, starting with a hit compound identified from a high-throughput screen, medicinal chemists can systematically modify different parts of the molecule to improve its activity and pharmacokinetic properties. acs.org This process often involves synthesizing a series of analogs with variations at specific positions and evaluating their biological activity. ucla.edunih.gov

The synthesis of novel analogs often involves multi-step reaction sequences. For example, the synthesis of N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydrobenzamide/benzene sulfonamides starts with commercially available 3-[(1H-pyrrol-1-yl)methyl]pyridine, which undergoes a series of reactions to introduce the desired substituents. nih.gov Similarly, the synthesis of novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors involved initiating SAR studies from a lead compound and investigating the core scaffold to address physicochemical and pharmacokinetic issues. nih.gov

The following table provides examples of rationally designed analogs and their synthetic strategies.

Table 2: Rationally Designed Analogs and Synthetic Approaches

| Target Compound | Design Rationale | Synthetic Strategy | Reference |

|---|---|---|---|

| N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydrobenzamide/benzene sulfonamides | Introduce diverse substituents to probe anti-inflammatory activity. | Multi-step synthesis starting from 3-[(1H-pyrrol-1-yl)methyl]pyridine. | nih.gov |

| 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide derivatives | Address physicochemical and pharmacokinetic issues of a lead compound. | SAR studies and modification of the 1H-pyrrolo[3,2-b]pyridine core scaffold. | nih.gov |

| 3-Hydroxy-pyran-4-one derivatives | Identify novel HIV-1 integrase inhibitors. | In silico structure-based combinatorial library design. | nih.gov |

| Pyrazolopyridine derivatives | Develop inhibitors of enterovirus replication. | Variation of substituents at four positions of the pyrazolopyridine core. | ucla.edu |

Advanced Spectroscopic and Mechanistic Elucidation of 3 1h Pyrrol 1 Yl Pyridine Systems

Nuclear Magnetic Resonance Spectroscopy for Intermolecular Interaction Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the structure and characterizing the intermolecular interactions of 3-(1H-pyrrol-1-yl)pyridine and its derivatives. Studies on analogous systems, such as 4-(1H-pyrrol-1-yl)pyridine, demonstrate that NMR is highly sensitive to molecular aggregation. mdpi.comacs.org Concentration-dependent ¹H NMR experiments are particularly insightful. In these studies, increasing the concentration of the compound in a non-polar solvent like chloroform-d (B32938) (CDCl₃) leads to noticeable changes in the spectrum. Specifically, the proton signals of the pyridine (B92270) ring exhibit downfield shifting and significant line broadening, while the pyrrole (B145914) proton signals remain relatively unaffected. acs.org This phenomenon suggests a specific mode of intermolecular interaction, likely an "off-set" π-stacking of the aggregates where the pyridine rings interact more closely than the pyrrole rings. acs.org

The use of solvents known to disrupt hydrogen bonding and other intermolecular forces, such as d-DMSO, can prevent this peak broadening, further confirming that these spectral changes arise from molecular aggregation rather than intramolecular effects. mdpi.com In derivatives like 8,10-dimethylpyrido[3',2':4,5]selenolo[2,3-b]pyrrolo[2″,1″-d]pyrazine, ¹H NMR in CDCl₃ revealed characteristic signals for the pyrrole protons at δ 6.80, 7.60, and 7.90 ppm. researchgate.net Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, are also employed to make unambiguous assignments and confirm correlations between protons and carbons, which is crucial for establishing the chemical structure of complex derivatives and their reaction products. ptfarm.pl

Interactive Table: Concentration-Dependent ¹H NMR Chemical Shifts for 4-(1H-pyrrol-1-yl)pyridine Pyridine Protons in CDCl₃ acs.org This table illustrates the downfield shift and broadening effect observed in a closely related isomer, which is indicative of intermolecular aggregation.

| Concentration | Chemical Shift (δ ppm) - Pyridine Hα | Chemical Shift (δ ppm) - Pyridine Hβ |

| 30 mM | 8.56 | 7.52 |

| 60 mM | 8.60 | 7.39 |

| 90 mM | 8.58 | 7.36 |

| 120 mM | 8.58 | 7.36 |

Ultraviolet-Visible Spectrophotometry in Reaction Monitoring and Sensing Pathway Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry serves as a valuable tool for monitoring reaction progress and analyzing sensing pathways involving pyrrolopyridine systems. During the synthesis of the related isomer 4-(1H-pyrrol-1-yl)pyridine, UV-Vis spectroscopy is used to track the reaction in real time. nih.gov The formation of the product is accompanied by the appearance of a new, distinct absorption band in the visible region, with a maximum absorbance (λ_max) at 463 nm. nih.gov This allows for the optimization of reaction conditions, such as irradiation time in photochemical syntheses, to maximize yield while minimizing the formation of byproducts like polypyrrole, which has its own characteristic absorbance at higher wavelengths (around 574 nm). nih.gov

Furthermore, UV-Vis spectroscopy is fundamental to studying the application of these compounds as chemosensors. The interaction of 4-(1H-pyrrol-1-yl)pyridine aggregates with specific anions, such as nitrite (B80452), leads to a distinct colorimetric response that can be quantified using UV-Vis measurements. mdpi.com The sensing mechanism is often tied to changes in the supramolecular aggregate system upon interaction with the analyte. mdpi.com In various solvents, derivatives of this compound exhibit electronic transition bands in the UV region, which are attributed to π → π* transitions. researchgate.net The molar absorptivity of these transitions provides information about the electronic nature of the molecular system. For instance, the 4-isomer exhibits a low molar absorptivity (110 M⁻¹ cm⁻¹), which is consistent with an intermolecular π → π* transition within its aggregate structure. acs.org

Interactive Table: UV-Vis Absorption Maxima for 4-(1H-pyrrol-1-yl)pyridine System nih.gov

| Species / Condition | Absorption Maximum (λ_max) | Observation |

| 4-(1H-pyrrol-1-yl)pyridine Product | 463 nm | Formation of the desired product |

| Polypyrrole Byproduct | 574 nm | Indicates byproduct formation on prolonged reaction |

Mass Spectrometry for Fragmentation Pathways and Structural Confirmation in Complex Synthesis

Mass spectrometry (MS) is indispensable for the structural confirmation of this compound and its derivatives, providing precise molecular weight and crucial information on fragmentation pathways. Using techniques like electrospray ionization (ESI-MS) or electron impact (EI-MS), the molecular ion peak [M+H]⁺ or [M]⁺ can be identified, confirming the compound's mass. researchgate.netmdpi.com

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are particularly useful for structural elucidation. For 3-substituted pyridines, fragmentation often involves the pyridine ring. For example, in the analysis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, a related structure, fragmentation included the detachment of an HCN molecule from the pyridine ring. mdpi.com For pyrrolopyridine systems, fragmentation is expected to involve both the pyridine and pyrrole moieties. A common fragmentation for pyrrole-containing compounds is the appearance of a peak corresponding to the pyrrole fragment itself. In more complex derivatives, such as N-[3-(1H-pyrrol-1-yl)-2-thienyl]imidothiocarbamates, the primary fragmentation pathway under electron impact involves the cleavage of the C-N bond in the imidoformamide fragment. researchgate.net In chemical ionization mass spectra of these compounds, the most intense peak corresponds to the [M - SMe]⁺ ion, demonstrating how the ionization method can influence the fragmentation pathway. researchgate.net

Interactive Table: Predicted Fragmentation Data for this compound

| m/z (mass/charge) | Fragment Identity | Description |

| 145.0760 | [C₉H₉N₂]⁺ ([M+H]⁺) | Quasimolecular ion, confirming the molecular weight. |

| 117.0600 | [C₈H₇N]⁺ | Loss of HCN from the pyridine ring. mdpi.com |

| 78.0342 | [C₅H₄N]⁺ | Pyridyl cation, resulting from cleavage of the N-C bond between the rings. |

| 67.0420 | [C₄H₅N]⁺ | Pyrrole cation, resulting from cleavage of the N-C bond between the rings. |

X-ray Crystallography for Solid-State Structure and Intermolecular Packing

This technique is also critical for understanding intermolecular packing in the crystal lattice. The crystal structure of these compounds is often stabilized by a combination of forces. Weak π-π stacking interactions are commonly observed between the aromatic rings of adjacent molecules. iucr.orgnih.gov Centroid-centroid distances between pyrrole and pyridine rings have been measured at approximately 3.5 Å and 4.2 Å. iucr.orgnih.gov In addition to stacking, other interactions like C-H···O and C-H···π hydrogen bonds can play a significant role in consolidating the crystal packing, influencing the material's bulk properties. nih.gov

Interactive Table: Crystallographic Data for Analogous Pyrrolopyridine Compounds

| Parameter | 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile iucr.org | 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile nih.gov |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| Dihedral Angle (Pyridine-Pyrrole) | 3.48(14)° | 28.93(14)° |

| Intermolecular Interactions | π–π stacking | C—H···O hydrogen bonds, π–π stacking, C—H···π interactions |

| Centroid-Centroid Distance (π-π stacking) | 3.4984(16) Å (Pyrrole-Pyridine) | 4.178(2) Å (Pyrrole-Pyridine) |

Mechanistic Investigations of Chemical Reactions Involving this compound

Investigating the mechanisms of chemical reactions involving this compound is crucial for synthetic strategy and optimization. The formation of the core structure itself is an area of mechanistic interest. The Clauson-Kaas reaction is a widely used protocol for synthesizing N-substituted pyrroles, where an amine, such as 3-aminopyridine (B143674), is reacted with 2,5-dimethoxytetrahydrofuran (B146720) in an acidic medium like acetic acid to yield the corresponding 1-substituted pyrrole. researchgate.netresearchgate.net

Mechanistic studies have also focused on the subsequent functionalization of the pre-formed pyrrolopyridine skeleton. One such reaction is the Pd(II)-catalyzed C-H acylation of the pyrrole ring. researchgate.net In a study involving 3-methyl-2-(1H-pyrrol-1-yl)pyridine, the reaction with aromatic aldehydes was carried out using a catalytic system of Pd(OAc)₂ with tert-butyl hydroperoxide (TBHP) as the oxidant and pivalic acid as an additive. researchgate.net The proposed mechanism involves the coordination of the palladium catalyst to the pyridine nitrogen, which directs the subsequent C-H activation and acylation at the C2 position of the pyrrole ring. This type of directed C-H functionalization provides an efficient and flexible method for creating a library of complex acylpyrrole derivatives. researchgate.net The degradation of related pyrrolopyridine structures, such as N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, has also been studied, revealing that under alkaline hydrolysis, the C1-N2 bond of the pyrrolopyridinedione ring cleaves to generate an isonicotinic acid derivative. ptfarm.pl

Future Directions and Research Perspectives for 3 1h Pyrrol 1 Yl Pyridine Chemistry

Development of Novel Synthetic Methodologies for Diversification

The functionalization of pyridine (B92270) and its derivatives remains a challenge due to its electron-poor nature. rsc.org Future synthetic research will likely focus on overcoming these hurdles to allow for precise and efficient diversification of the 3-(1H-pyrrol-1-yl)pyridine core.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for creating complex molecules by avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov Future efforts will likely concentrate on developing regioselective C-H activation methods for both the pyridine and pyrrole (B145914) rings within the this compound structure. rsc.orgslideshare.net This would enable the introduction of a wide array of substituents at positions that are otherwise difficult to access, rapidly generating libraries of novel analogues for screening. nih.gov

Photocatalysis and Electrosynthesis: The use of visible-light photoredox catalysis and electrochemical methods is revolutionizing organic synthesis by enabling reactions under mild conditions. acs.orgacs.orghilarispublisher.com These techniques can facilitate radical-based functionalization of the pyrrole and pyridine rings, offering new pathways for creating derivatives that are not accessible through traditional thermal methods. nih.govacs.org Research in this area could lead to more sustainable and efficient synthetic routes. acs.org

Catalyst-Controlled Synthesis: The development of sophisticated catalysts that can control reaction pathways is a key area of future research. For instance, catalyst-controlled systems could selectively direct reactions to either the pyridine or pyrrole moiety, or even enable the synthesis of either pyridines or pyrroles from common precursors. rsc.org This level of control is crucial for building molecular complexity and accessing specific, targeted derivatives of this compound.

| Synthetic Methodology | Potential Application to this compound | Anticipated Outcome |

| Direct C-H Functionalization | Regioselective introduction of functional groups on both rings. rsc.orgslideshare.net | Rapid generation of diverse compound libraries. |

| Photocatalysis | Mild and selective activation of C-H bonds for functionalization. acs.orghilarispublisher.com | Access to novel chemical space and sustainable synthesis. |

| Electrosynthesis | Alternative green method for generating reactive intermediates. | Efficient and controlled derivatization. |

| Advanced Catalysis | Catalyst-controlled selective functionalization of either ring. rsc.org | Precise synthesis of complex, multi-functionalized molecules. |

Expansion of Biological Screening Beyond Current Therapeutic Areas

The pyrrolopyridine scaffold is present in numerous biologically active molecules, including kinase inhibitors used in cancer therapy. nih.govnih.gov However, the therapeutic potential of this compound derivatives is likely much broader. Future research should systematically explore a wider range of biological targets.

Antiviral Agents: Given the urgent need for new antiviral drugs, screening this compound derivatives against a variety of viruses is a promising avenue. nih.gov The scaffold's ability to mimic natural purines makes it a candidate for inhibiting viral enzymes like polymerases or integrases. nih.govmdpi.com Some pyrrole derivatives have already shown marginal activity against HIV, suggesting that further optimization could lead to potent antiviral agents. nih.gov

Neurodegenerative and Mental Illnesses: The 5-HT2A receptor is a key target in the treatment of various mental illnesses. acs.org Novel pyrrolopyridine compounds are being investigated as 5-HT2A agonists. acs.org This suggests that derivatives of this compound could be screened for activity against a range of central nervous system (CNS) targets implicated in depression, anxiety, and neurodegenerative disorders like Alzheimer's disease.

Antimicrobial Agents: With the rise of multidrug-resistant bacteria, there is a constant search for new antibacterial compounds. mdpi.comnih.gov The pyridine nucleus is a component of many antibacterial drugs. nih.gov Screening libraries of this compound derivatives against resistant bacterial strains could identify new lead compounds for antibiotic development. mdpi.com

| Therapeutic Area | Potential Target | Rationale |

| Virology | HIV, HCV, HBV, RSV, CMV nih.gov | Pyrrolopyridine scaffold can mimic purines, inhibiting viral enzymes. nih.govmdpi.com |

| Neurology/Psychiatry | 5-HT2A receptors, other CNS targets acs.org | Pyrrolopyridine derivatives are being explored as agonists for mental illness treatment. acs.org |

| Infectious Diseases | Drug-resistant bacteria (e.g., MRSA) nih.gov | The pyridine moiety is a known pharmacophore in antibacterial agents. nih.gov |

| Oncology | Kinases (e.g., EGFR, Her2, VEGFR2) mdpi.com | The scaffold is a key feature in successful kinase inhibitors like vemurafenib. nih.gov |

Exploration of Advanced Material Science Applications

The unique electronic properties of heterocyclic compounds make them valuable components in materials science. msesupplies.com The combination of an electron-rich pyrrole ring and an electron-deficient pyridine ring in this compound suggests a range of potential applications in advanced materials.

Organic Electronics: Heterocyclic polymers are being investigated for use in organic conductors, semiconductors, and photovoltaic cells. msesupplies.comrsc.org The this compound unit could be incorporated into polymer backbones to create materials with tailored electronic properties for applications in organic light-emitting diodes (OLEDs) and solar cells. rsc.org